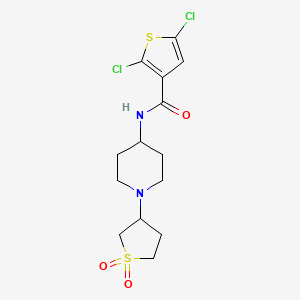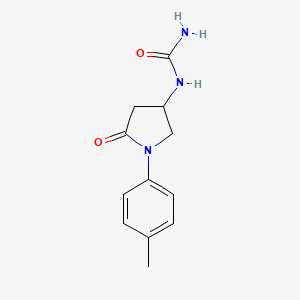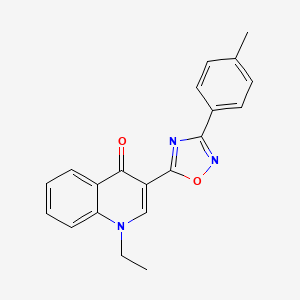
2,5-dichloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dichloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C14H18Cl2N2O3S2 and its molecular weight is 397.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Interaction and Pharmacophore Models
- Studies on the molecular interaction of certain antagonists with the CB1 cannabinoid receptor have provided insights into the conformational analysis and energetic stability of distinct conformers. This research contributes to understanding the steric binding interaction with receptors, which could be relevant for the chemical compound (Shim et al., 2002).
Synthesis and Characterization of Novel Compounds
- The synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from specific compounds as anti-inflammatory and analgesic agents has been documented. Such research showcases the chemical versatility and potential therapeutic applications of structurally related compounds (Abu‐Hashem et al., 2020).
Antimicrobial and Docking Studies
- Research into the synthesis, characterization, antimicrobial evaluation, and docking studies of certain thiophene-2-carboxamides highlights their potential in developing antimicrobial agents. This work emphasizes the importance of structural modification for enhancing biological activity (Talupur et al., 2021).
Antipsychotic Agents Development
- Studies on heterocyclic carboxamides as potential antipsychotic agents indicate the significance of structural analogues in pharmacology. Such research could be relevant for exploring the therapeutic potential of related compounds (Norman et al., 1996).
Antiobesity Effects
- The antiobesity effects of chronic cannabinoid CB1 receptor antagonist treatment in diet-induced obese mice have been investigated, providing a basis for understanding the pharmacological properties of related compounds in managing obesity (Hildebrandt et al., 2003).
Mechanism of Action
Target of Action
The primary target of the compound 2,5-dichloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)thiophene-3-carboxamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
The compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .
Biochemical Pathways
The activation of GIRK channels affects various biochemical pathways. These channels play a crucial role in regulating heart rate and are involved in numerous physiological processes such as pain perception, epilepsy, reward/addiction, and anxiety .
Result of Action
The activation of GIRK channels by the compound can lead to changes in cell excitability. This can have various effects at the molecular and cellular level, depending on the specific type of cell and the physiological context .
properties
IUPAC Name |
2,5-dichloro-N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O3S2/c15-12-7-11(13(16)22-12)14(19)17-9-1-4-18(5-2-9)10-3-6-23(20,21)8-10/h7,9-10H,1-6,8H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMQCOZEVLANAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=C(SC(=C2)Cl)Cl)C3CCS(=O)(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(1-Methylpyrazole-3-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2445835.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2445837.png)
![8-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]quinoline](/img/structure/B2445838.png)
![2-[4-(4-chlorophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole](/img/structure/B2445841.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2445842.png)
![N-[3-(methylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2445843.png)
![N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2445844.png)


![1-(4-fluorophenyl)-4-((4-methoxyphenoxy)methyl)-N-methyl-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B2445852.png)
![Methyl 2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methoxy]pyridine-4-carboxylate](/img/structure/B2445853.png)
![(2S)-2-Amino-N-cyclopropyl-3-methyl-N-[(2-methylphenyl)methyl]butanamide;2,2,2-trifluoroacetic acid](/img/structure/B2445854.png)
![3-(tert-butyl)-7,9-dimethyl-1-phenethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2445855.png)
